N-(1-Deoxy-1-fructosyl)methionine

Description

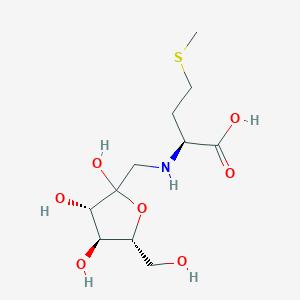

Structure

3D Structure

Properties

CAS No. |

20638-92-0 |

|---|---|

Molecular Formula |

C11H21NO7S |

Molecular Weight |

311.35 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid |

InChI |

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1 |

InChI Key |

UXCZPSDCDHUREX-JZKKDOLYSA-N |

SMILES |

CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |

melting_point |

95°C |

physical_description |

Solid |

Purity |

85% min. |

Synonyms |

Fru-Met |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of N 1 Deoxy 1 Fructosyl Methionine

Maillard Reaction-Based Synthesis

The Maillard reaction is the principal pathway for the synthesis of N-(1-Deoxy-1-fructosyl)methionine. This process begins with the reaction between the amino group of the amino acid methionine and the carbonyl group of the reducing sugar fructose (B13574). wikipedia.org The reaction progresses through several stages, starting with condensation and rearrangement to form the stable Amadori product. biosyn.com

The initial step in the formation of this compound is the condensation reaction between the primary α-amino group of methionine and the carbonyl group of fructose. wikipedia.org The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the open-chain form of fructose. wikipedia.orgmdpi.com This addition reaction results in the formation of an unstable intermediate known as a carbinolamine or glycosylamine, along with the elimination of a water molecule. biosyn.com This initial product, a Schiff base, is reversible and serves as the precursor for the subsequent stabilization step. biosyn.commdpi.com

Following the initial condensation, the unstable glycosylamine undergoes a crucial isomerization known as the Amadori rearrangement. biosyn.comwikipedia.org This reaction, which can be catalyzed by either acids or bases, is responsible for converting the initial adduct into a more stable ketosamine structure. biosyn.comwikipedia.org The rearrangement transforms the N-glycoside of the aldose into a 1-amino-1-deoxy-ketose. wikipedia.org The resulting product, this compound, is an Amadori rearrangement product (ARP) and is significantly more stable than the initial Schiff base, effectively fixing the amine to the sugar moiety. wikipedia.org This step is a key intermediate stage in the Maillard reaction pathway. biosyn.com

The efficiency of this compound synthesis is highly dependent on several reaction conditions. To enhance the yield and purity of the final product, parameters such as temperature, pH, and reaction time must be carefully controlled. mdpi.com

Temperature is a critical factor influencing the rate of the Maillard reaction. mdpi.com Generally, the reaction proceeds rapidly at temperatures between 140°C and 165°C (280°F to 330°F). wikipedia.org Increasing the temperature accelerates the rate of formation of the Amadori product. mdpi.com However, excessively high temperatures can also lead to the degradation of the formed this compound into other compounds, such as α-dicarbonyls like 3-deoxyglucosone (B13542), glyoxal (B1671930), and methylglyoxal (B44143). researchgate.netnih.gov Studies on analogous Amadori products have shown that a 20°C increase in temperature can have a similar effect on the reaction as a significant change in pH. nih.gov Therefore, an optimal temperature profile must be maintained to maximize yield while minimizing the formation of undesirable degradation byproducts.

| Temperature Range | Effect on Formation Rate | Notes on Product Stability |

|---|---|---|

| Low (e.g., < 50°C) | Very slow | High stability, minimal degradation. |

| Moderate (e.g., 50°C - 100°C) | Moderate | Formation rate increases; risk of degradation begins to rise with temperature. researchgate.net |

| High (e.g., 140°C - 165°C) | Rapid | Optimal for initial formation, but significant risk of thermal degradation into advanced glycation end-products. wikipedia.orgresearchgate.net |

The pH of the reaction medium significantly affects glycation efficiency. mdpi.com The Maillard reaction is accelerated in slightly alkaline environments. wikipedia.org This is because the reactivity of the amino group depends on its protonation state; the unprotonated, nucleophilic form (R-NH₂) is required to initiate the attack on the carbonyl group. mdpi.comresearchgate.net In acidic conditions (low pH), the amino group is protonated (R-NH₃⁺), reducing its nucleophilicity and thereby slowing the reaction. mdpi.com The optimal pH for the reaction is typically in the slightly alkaline range. mdpi.com Furthermore, the type of buffer used can influence the reaction; phosphate (B84403) buffers have been shown to favor the reaction more than citrate (B86180) buffers. mdpi.com Studies on similar fructose-amino acid systems demonstrate a marked increase in reactant degradation, indicating a faster reaction rate, as the pH increases from neutral to alkaline values (pH 8-12). sandiego.edu

| pH Range | State of Methionine's Amino Group | Reaction Rate |

|---|---|---|

| Acidic (pH < 6) | Protonated (R-NH₃⁺), less nucleophilic | Slow. mdpi.com |

| Neutral (pH ≈ 7) | Equilibrium between protonated and unprotonated forms | Moderate. mdpi.com |

| Alkaline (pH > 8) | Largely unprotonated (R-NH₂), highly nucleophilic | Fast; optimal for initial condensation. wikipedia.orgresearchgate.net |

The duration of the reaction is a key variable in the synthesis of this compound. Longer reaction times generally lead to a higher conversion of the initial reactants into the Amadori product. mdpi.com However, extended heating can also promote the subsequent stages of the Maillard reaction, leading to the degradation of this compound and the formation of brown, polymeric melanoidins and other advanced glycation end-products. nih.govmdpi.com Kinetic studies, which monitor the concentration of reactants and products over time, are essential for determining the optimal reaction duration that maximizes the yield of the desired Amadori product while minimizing its degradation. azom.com The reaction rate will plateau as the substrate is consumed, indicating the reaction's completion. azom.com

| Reaction Time | Yield of this compound | Formation of Degradation Products |

|---|---|---|

| Short | Low | Low |

| Optimal | High (Maximized) | Moderate |

| Extended | Decreasing | High (Increased browning and polymerization). mdpi.com |

Optimization of Reaction Parameters for Enhanced Yield and Purity

Methionine to Fructose Molar Ratios

The molar ratio of methionine to fructose is a critical parameter in the synthesis of this compound via the Maillard reaction. The concentration of both precursors directly affects the reaction rate and the profile of the products formed. Studies on related Maillard reaction systems, such as fructose-histidine (B570085) and methionine-dextrose, provide insights into these effects.

In a fructose-histidine model, increasing the concentration of fructose from 0.02 M to 0.16 M (in the presence of excess histidine) led to a nearly four-fold increase in browning intensity, indicating a higher rate of Maillard reaction. nih.gov Conversely, in a system with excess fructose, increasing the histidine concentration also enhanced the reaction rate, though fructose was observed to more markedly promote pigment generation. nih.gov This suggests that while both reactants are essential, the sugar concentration can be a more potent driver of the reaction's later stages.

Similarly, research on the extrusion of process flavorings from methionine and dextrose (a glucose-based sugar) showed that the ratio of reactants to a carrier substance influenced the reaction's progression. plos.org Formulations with higher concentrations of methionine and dextrose relative to a modified starch carrier exhibited different properties, underscoring the importance of reactant concentration. plos.org The depletion of the amino acid, methionine, in the initial stages can lead to the generation of organic acids in the final stages of the Maillard reaction. plos.org Therefore, controlling the methionine-to-fructose molar ratio is essential for maximizing the yield of this compound while potentially managing the reaction's progression and byproduct formation.

Byproduct Formation and Strategies for Mitigation

The synthesis of this compound through the Maillard reaction is invariably accompanied by the formation of byproducts. Key among these are 3-Deoxyglucosone (3-DG) and high molecular weight, colored polymers known as melanoidins. nih.gov Strategic control of reaction conditions is crucial to minimize the formation of these and other undesired compounds.

Generation of 3-Deoxyglucosone (3-DG) and Melanoidins

This compound, as an Amadori rearrangement product, is an intermediate in the Maillard reaction. acs.org It can further react and degrade to form α-dicarbonyl compounds, such as 3-DG. 3-Deoxyglucosone is a highly reactive intermediate that plays a central role in the later stages of the Maillard reaction. acs.orgacs.org It is formed from the Amadori product through a vinylogous β-elimination of water, followed by hydrolysis. acs.orgacs.org

The presence of 3-DG is a critical precursor to the formation of melanoidins, the brown nitrogenous polymers responsible for the color of many processed foods. nih.govacs.orgnih.gov Studies using simplified model systems have shown that 3-DG readily reacts with amino acids to form oligomers and polymers with furanoidic structures, confirming its role in building the complex structure of melanoidins. acs.orgnih.govresearchgate.net The high reactivity of 3-DG is demonstrated by its rapid degradation in the presence of an amino acid, which correlates with intense color formation. acs.org

Buffer Selection for Degradation Reduction

The choice of buffer system can significantly influence the rate of the Maillard reaction and the degradation of its products. Phosphate buffers, for instance, have been shown to stimulate browning and catalyze the reaction, likely due to the bifunctional catalytic ability of the phosphate anion. researchgate.netcapes.gov.br In contrast, other buffers can inhibit the reaction. For the synthesis of this compound, a sodium acetate (B1210297) buffer at pH 5.6 is recommended to reduce acid-catalyzed degradation compared to phosphate buffers. Research on other Maillard systems has shown that Tris buffer can effectively inhibit browning, especially at higher temperatures. researchgate.net

Table 1: Effect of Different Buffers on Maillard Reaction Browning

| Buffer System | Observed Effect on Browning | Reference |

|---|---|---|

| Phosphate | Stimulates/Accelerates Browning | researchgate.netcapes.gov.br |

| Tris | Inhibits Browning | researchgate.net |

| Sodium Acetate | Reduces Acid-Catalyzed Degradation |

| Citrate | No Browning Observed (Appears to not inhibit but is non-catalytic) | capes.gov.br |

Oxygen Exclusion to Minimize Thioether Oxidation

For sulfur-containing amino acids like methionine, the presence of oxygen during the Maillard reaction presents a specific challenge. The thioether group in methionine is susceptible to oxidation, which can lead to the formation of sulfoxides. To mitigate this side reaction during the synthesis of this compound, it is recommended to exclude oxygen from the reaction environment, for example, through nitrogen purging. While some studies indicate that the browning and crosslinking aspects of the Maillard reaction can proceed efficiently in the absence of oxygen, controlling the atmosphere is crucial for preserving the integrity of the methionine moiety. nih.gov Studies on the methionine-glucose system have explicitly investigated the effects of varying oxygen concentrations on the reaction, confirming that oxygen levels influence the degradation of reactants. researchgate.net

Enzymatic Glycation Approaches

As an alternative to the chemical complexity and byproduct formation of the traditional Maillard reaction, enzymatic methods offer a highly specific route for synthesis.

Fructosyltransferase-Catalyzed Synthesis

Enzymatic glycation using fructosyltransferases provides a stereospecific alternative for producing this compound. This method avoids the thermal degradation and complex byproduct profile associated with the Maillard reaction. Research has demonstrated that enzymes from Aspergillus oryzae can catalyze the transfer of a fructose moiety to methionine under mild conditions. This enzymatic synthesis offers significant advantages in terms of product purity and reaction control. However, the industrial adoption of this method is currently limited by factors such as the high cost of enzymes and challenges in scalability.

Table 2: Parameters for Fructosyltransferase-Catalyzed Synthesis of this compound

| Parameter | Setting | Outcome | Reference |

|---|---|---|---|

| Enzyme Source | Aspergillus oryzae | Catalyzes fructose transfer | |

| Temperature | 37°C | Avoids thermal degradation | |

| pH | 7.4 | Optimal for enzyme activity |

| Yield | 65% | High conversion efficiency | |

Stereospecificity and Process Efficiency

The synthesis of this compound can be approached through various methods, each with distinct levels of stereospecificity and efficiency. The classical Maillard reaction, while high-yielding (80-90%), often results in a mixture of products and byproducts, leading to purities in the range of 85-90%. This lack of specificity is a significant drawback when pure compounds are required for research or other applications.

A more controlled and stereospecific alternative is enzymatic glycation. Fructosyltransferases, for instance, can catalyze the transfer of fructose to methionine under mild conditions (e.g., 37°C and pH 7.4), achieving a respectable yield of 65% without the thermal degradation products associated with the Maillard reaction. However, the high cost and limited scalability of enzymatic methods currently restrict their widespread industrial use.

The efficiency of the Maillard reaction itself can be influenced by several factors. For example, ultrasound assistance has been shown to intensify the reaction, leading to a higher concentration of melanoidins compared to traditional thermal processing at the same temperature. researchgate.net The choice of buffer can also play a role; sodium acetate buffer at pH 5.6, for instance, has been shown to reduce acid-catalyzed degradation compared to phosphate buffers.

| Parameter | Maillard Reaction | Enzymatic Glycation |

| Stereospecificity | Low | High |

| Yield | 80-90% | ~65% |

| Purity | 85-90% | High |

| Conditions | High Temperature | Mild (e.g., 37°C, pH 7.4) |

| Byproducts | Melanoidins, 3-deoxyglucosone | Minimal |

| Scalability | High | Low |

| Cost | Low | High |

Solid-Phase Synthetic Methodologies

For the precise, small-scale synthesis of this compound and related glycated peptides, solid-phase peptide synthesis (SPPS) offers a powerful and highly controlled approach. nih.gov This methodology allows for the stepwise assembly of the target molecule on a solid support, such as a resin, enabling high purity levels of over 95%.

In a typical Fmoc-based SPPS protocol, protected amino acids are sequentially coupled to a growing peptide chain anchored to the resin. ejbiotechnology.info For the synthesis of glycated peptides, a pre-formed glycated amino acid building block, such as Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, can be incorporated at a specific site in the peptide sequence. nih.govresearchgate.net This strategy ensures the precise placement of the glycation.

While SPPS provides excellent control and purity, it is not without its challenges. The process often requires the use of expensive protecting groups and reagents. Furthermore, the coupling of bulky or sterically hindered amino acids, including some N-methylated amino acids, can be difficult and may result in low yields. researchgate.net The scale of synthesis is also typically limited to the milligram range, making it unsuitable for large-scale production.

| Method | Purity | Scalability | Key Features | Limitations |

| Solid-Phase Synthesis | >95% | Milligram scale | Stepwise assembly, high control. | Expensive protecting groups, limited scale. |

Biochemical Intermediacy and Metabolic Fate of N 1 Deoxy 1 Fructosyl Methionine in Research Models

Role within the Maillard Reaction Cascade

The formation and subsequent degradation of N-(1-Deoxy-1-fructosyl)methionine are central to the progression of the Maillard reaction, influencing the development of color, flavor, and aroma in thermally processed foods. nih.govresearchgate.net

Participation in the Early Stage via Schiff Base Formation

The initial step in the formation of this compound involves the condensation reaction between the amino group of methionine and the carbonyl group of a reducing sugar, such as glucose. nih.govplos.org This reaction leads to the formation of a Schiff base, also known as an imine or azomethine. researchgate.netyoutube.comyoutube.com The formation of this Schiff base is a critical and foundational step in the Maillard reaction cascade. nih.govyoutube.com The Schiff base then undergoes a rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in the case of methionine and a fructose-providing sugar, is this compound. nih.gov This product is an example of an Amadori rearrangement product (ARP). nih.gov

The formation of the Schiff base is a reversible reaction and is influenced by factors such as pH and water activity. nih.gov The mechanism involves the nucleophilic attack of the amino group of methionine on the carbonyl carbon of the sugar. youtube.com This is often followed by a series of proton transfers, leading to the elimination of a water molecule and the formation of the characteristic C=N double bond of the Schiff base. youtube.comyoutube.com

| Reactant 1 | Reactant 2 | Initial Product | Final Product (Amadori) |

|---|---|---|---|

| Methionine (Amino Acid) | Glucose (Reducing Sugar) | Schiff Base | This compound |

Degradation Pathways in the Intermediate Stage

Once formed, this compound is not a final product but rather a key intermediate that undergoes further degradation, leading to a complex array of subsequent reactions and the formation of numerous other compounds. researchgate.net The degradation of this Amadori product is a pivotal part of the intermediate stage of the Maillard reaction.

The degradation of this compound is highly dependent on the pH of the environment. researchgate.netnih.gov The key degradation pathways involve enolization reactions. researchgate.netnih.gov

1,2-Enolization: This pathway is favored under acidic conditions (lower pH). researchgate.netimreblank.ch It involves the formation of an enediol intermediate between carbons 1 and 2 of the fructose (B13574) moiety. This ultimately leads to the formation of 3-deoxyosones. imreblank.ch

2,3-Enolization: This pathway is favored under neutral to alkaline conditions (higher pH). researchgate.netimreblank.ch It involves the formation of an enediol between carbons 2 and 3 of the fructose moiety and leads to the formation of 1-deoxyosones. researchgate.netimreblank.ch

The rate of degradation of the Amadori compound generally increases with increasing pH. nih.govimreblank.ch

The enolization pathways of this compound are significant because they lead to the generation of highly reactive α-dicarbonyl compounds. imreblank.ch

3-Deoxyglucosone (B13542) (3-DG): Formed primarily through the 1,2-enolization pathway, 3-DG is a major reactive intermediate in the Maillard reaction. imreblank.chresearchgate.net Its formation from Amadori products is a critical step in the generation of advanced glycation end-products (AGEs). researchgate.net

1-Deoxyglucosone (B1246632) (1-DG): Formed via the 2,3-enolization pathway, 1-deoxyglucosone is another important α-dicarbonyl species. imreblank.chnih.gov While its formation is favored at higher pH, it is generally found in lower amounts compared to 3-deoxyglucosone, likely due to its higher reactivity. nih.gov

These α-dicarbonyls are key precursors to many of the color and flavor compounds generated in the later stages of the Maillard reaction. nih.govnih.gov

| Enolization Pathway | Favored pH | Primary α-Dicarbonyl Product |

|---|---|---|

| 1,2-Enolization | Acidic | 3-Deoxyglucosone (3-DG) |

| 2,3-Enolization | Neutral to Alkaline | 1-Deoxyglucosone (1-DG) |

The reactive α-dicarbonyl compounds formed from the degradation of this compound can then participate in the Strecker degradation of amino acids. researchgate.netresearchgate.net This reaction involves the interaction of an α-dicarbonyl compound with an α-amino acid, leading to the formation of a Strecker aldehyde, which has one less carbon atom than the parent amino acid, and an α-aminoketone. researchgate.netnih.gov

In the case of methionine, its Strecker degradation yields 3-(methylthio)propanal , also known as methional. plos.orgscbt.com This compound is a potent aroma-active aldehyde with a characteristic cooked potato-like odor. plos.orgscbt.com The formation of such Strecker aldehydes is a major contributor to the desirable aroma of many cooked foods. researchgate.net

The formation of this compound is a reversible process. nih.gov Under certain conditions, the Amadori product can degrade to release the original amino acid (methionine) and sugar (glucose or mannose). imreblank.chnih.gov The rate of this retro-aldolization reaction is also influenced by pH. nih.gov For instance, in studies with N-(1-deoxy-D-fructos-1-yl)glycine, the formation of the parent sugars increased with pH, with mannose being preferentially formed at a lower pH (5.5) and glucose at a higher pH (6.8). nih.gov This reversibility indicates that the Amadori product exists in equilibrium with its precursors, and the direction of the reaction is dependent on the prevailing conditions.

Contribution to Final Stage Maillard Products (e.g., Melanoidin Polymers)

As an Amadori compound, this compound is a key player in the Maillard reaction cascade. It progresses from the early-stage formation of a Schiff base to the intermediate generation of α-dicarbonyls like 3-deoxyglucosone. Ultimately, it contributes to the formation of final stage Maillard products, the complex and colored melanoidin polymers. This occurs through cross-linking reactions with amino acid residues such as lysine (B10760008) and arginine.

Involvement in Oxidative Stress Responses and Antioxidant Mechanisms

This compound has demonstrated notable involvement in oxidative stress responses and antioxidant mechanisms. Its ability to counteract damaging reactive oxygen species (ROS) is a key area of research.

Research has highlighted the radical-scavenging properties of this compound. It exhibits efficacy against various free radicals, including the hydroxyl (·OH) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. The mechanism behind this activity is attributed to hydrogen donation from the fructosyl moiety and chelation of metal ions like Fe³⁺ and Cu²⁺. The sulfur group in methionine also plays a role through electron transfer.

Table 1: Radical Scavenging Activity of this compound

| Radical | Scavenging Rate | Mechanism |

| DPPH Radical | 72–85% | Hydrogen donation from fructosyl moiety. |

| Hydroxyl Radical | 65–78% | Chelation of Fe³⁺/Cu²⁺ ions. |

| Superoxide Anion | 58–63% | Electron transfer via sulfur group. |

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis, producing NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate. nih.gov NADPH is vital for maintaining redox homeostasis and protecting against oxidative stress. nih.gov While direct studies on the influence of this compound on PPP flux are not extensively detailed in the provided results, the antioxidant properties of the compound suggest a potential interaction. By scavenging free radicals, it may indirectly alleviate the demand on the PPP for NADPH production, thereby influencing its flux.

Modulation of Amino Acid Metabolism Pathways

This compound, being a conjugate of methionine, is intrinsically linked to amino acid metabolism. youtube.comresearchgate.net Methionine itself is an essential amino acid and a precursor for numerous vital compounds. researchgate.net The formation of this fructosyl-amino acid can influence the availability of free methionine for other metabolic processes. youtube.com Furthermore, under certain conditions, such as acidic pH, this compound can undergo racemization, releasing D-methionine, which can have distinct metabolic fates.

Role as a Precursor for Advanced Glycation End-Products (AGEs)

This compound serves as a precursor in the formation of advanced glycation end-products (AGEs). AGEs are a heterogeneous group of compounds formed through non-enzymatic glycation reactions, and their accumulation is associated with various chronic diseases. Key AGEs derived from this compound include Nε-(carboxymethyl)lysine (CML) and methylglyoxal-derived hydroimidazolones (MG-H1). The formation of these AGEs from Amadori products like this compound is a significant area of research due to their impact on cellular signaling and inflammation.

Chelation of Transition Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺)

This compound has demonstrated the ability to chelate transition metal ions. This interaction involves the formation of stable complexes with ions such as copper (Cu²⁺) and iron (Fe³⁺), which in turn influences redox reactions. The chelation of these metal ions is a key aspect of its antioxidant properties, as it can inhibit processes like lipid peroxidation and oxidative damage to DNA.

Functional Contributions to Flavor and Aroma Chemistry

In the realm of food science, this compound and similar Amadori products act as precursors to flavor and aroma compounds. While research on the specific flavor profile of this compound is not extensively detailed, related compounds like N-(1-Deoxy-1-fructosyl)proline and N-(1-Deoxy-1-fructosyl)glycine have been shown to enhance flavor profiles. This enhancement is thought to occur through the thermal degradation of these compounds into volatile substances. The degradation of these fructosyl-amino acids in aqueous solutions can happen through various chemical processes, including retro-aldolization, enolization, and hydrolysis, with the rate and outcome being dependent on factors like temperature and pH.

Presence and Behavior in Non-Human Biological Systems (e.g., cell cultures, animal models)

The study of this compound and its analogs in non-human biological systems provides valuable insights into their metabolic fate and biological activities.

Metabolomic Profiling in in vitro Models

Metabolomic studies utilizing in vitro models, such as cell cultures, have been instrumental in identifying and characterizing fructosyl-amino acids. For instance, in studies involving HK-2 cells, a human kidney cell line, various Amadori compounds have been identified. In one such study exploring hypoxia-induced metabolic alterations, N-(1-deoxy-1-fructosyl)phenylalanine was identified through its mass spectrometry fragmentation patterns. nih.gov Another study on the same cell line identified Amadori compounds like N-(1-deoxy-1-fructosyl)leucine or N-(1-deoxy-1-fructosyl)isoleucine in the extracellular fluid. nih.gov

Differential Metabolite Identification

Differential metabolite analysis in various research models has highlighted the presence and potential significance of fructosyl-amino acids. In a study on pig fecal microbiota, supplementation with Pediococcus pentosaceus led to the upregulation of N-(1-Deoxy-1-fructosyl)proline and glycine, suggesting their role as flavor precursors. In another instance, untargeted plasma metabolomic fingerprinting in the context of a disease study revealed that levels of N-(1-deoxy-1-fructosyl) leucine (B10760876) were higher in the plasma of moderately and severely affected groups compared to a mild group. frontiersin.org This study also noted that several N-(1-deoxy-1-fructosyl)amino acids, including those derived from leucine, valine, and tyrosine, were potential biomarkers, with their levels increasing with disease severity. frontiersin.org

Degradation Kinetics and Stability Profile of N 1 Deoxy 1 Fructosyl Methionine

Thermal Degradation Characteristics

The thermal degradation of N-(1-Deoxy-1-fructosyl)methionine is a complex process that is highly dependent on temperature. Studies have shown that higher temperatures accelerate the degradation of Amadori rearrangement products (ARPs). For instance, the thermal treatment of an aqueous solution of an ARP at 120°C resulted in a significantly higher concentration of furans compared to treatment at 100°C, indicating that high temperatures favor the formation of such compounds through deoxyosone dehydration. researchgate.net

In the specific case of the methionine-glucose-derived Amadori rearrangement product (MG-ARP), which is this compound, its thermal degradation leads to the formation of various reactive compounds. Research has indicated that degradation at temperatures exceeding 100°C gives rise to reactive α-dicarbonyls, such as methylglyoxal (B44143). benchchem.com

Further investigation into the thermal degradation of MG-ARP has revealed that the presence of additional methionine can influence the subsequent reaction pathways, although it does not appear to affect the degradation rate of the MG-ARP itself. nih.gov The addition of methionine was found to facilitate the formation of glyoxal (B1671930) (GO) and methylglyoxal (MGO) through the retro-aldolization of C6-α-dicarbonyl compounds. nih.gov This effect was observed to be dependent on the reaction temperature. nih.gov The increased formation of these α-dicarbonyls, which are known color precursors, contributes to the acceleration of browning formation during thermal processing. nih.gov

Table 1: Effect of Additional Methionine on the Thermal Degradation Products of this compound

| Condition | Effect on MG-ARP Degradation Rate | Key Degradation Products Formed | Impact on Browning |

| Thermal degradation with additional methionine | No significant effect on the rate of degradation. nih.gov | Increased formation of glyoxal (GO) and methylglyoxal (MGO). nih.gov | Acceleration of browning formation. nih.gov |

pH-Dependent Decomposition Rates and Mechanisms

The stability of this compound is also significantly influenced by the pH of the surrounding medium. The decomposition of Amadori compounds is known to proceed through different pathways depending on the pH. Generally, these compounds can degrade via retro-aldolization, enolization, and hydrolysis, with the rates of these reactions being pH-dependent. benchchem.com

Studies on a similar Amadori compound, N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), have provided insights into the pH-dependent decomposition mechanisms that may be applicable to this compound. The decomposition of DFG at 90°C was found to be more favorable at a pH of 7 compared to a pH of 6. researchgate.net The enhanced stability at pH 6 was attributed to the 1,2-enolization pathway leading to the formation of the relatively stable 3-deoxyglucosone (B13542). researchgate.net

Furthermore, research on various Amadori rearrangement products has shown an upward trend in the liberation of the parent amino acid at pH levels of 5.5 and 7.5 when heated at 100°C. researchgate.net An increase in pH also appears to favor the formation of 1-deoxyosone, although it is often found in lower amounts compared to 3-deoxyosone due to its higher reactivity. nih.gov

Table 2: Influence of pH on the Decomposition of Amadori Compounds

| pH Level | Decomposition Rate | Predominant Mechanism/Products |

| Acidic (e.g., pH 5.5) | Increased amino acid liberation at 100°C. researchgate.net | Favors certain dehydration products. researchgate.net |

| Near-Neutral (e.g., pH 6) | Slower decomposition compared to pH 7 at 90°C. researchgate.net | 1,2-enolization leading to stable 3-deoxyglucosone. researchgate.net |

| Neutral to Slightly Alkaline (e.g., pH 7-7.5) | Faster decomposition compared to pH 6 at 90°C. researchgate.net | Increased amino acid liberation at 100°C; favors formation of 1-deoxyosone. researchgate.netnih.gov |

Identification of Specific Degradation Products (e.g., Furaneol)

The degradation of this compound and other Amadori products yields a variety of compounds that contribute to the sensory characteristics of food. A key class of degradation products are α-dicarbonyl compounds. During the thermal degradation of the methionine-glucose-derived ARP, the formation of glyoxal (GO) and methylglyoxal (MGO) has been identified. nih.gov These compounds are formed via the retro-aldolization of C6-α-dicarbonyl compounds. nih.gov

In addition to these short-chain α-dicarbonyls, the degradation of Amadori compounds can also lead to the formation of furan (B31954) derivatives. For instance, the thermal treatment of an Amadori rearrangement product derived from ribose and glutathione (B108866) was found to produce furans, with higher temperatures favoring the formation of furfural (B47365) and 4-hydroxy-5-methyl-3(2H)-furanone, a compound closely related to furaneol. researchgate.net The formation of these compounds is believed to occur through the dehydration of deoxyosones. researchgate.net

The degradation pathways of Amadori compounds like this compound are complex, with the specific products formed being dependent on factors such as temperature and pH. The generation of reactive intermediates like 3-deoxyglucosone is a critical step in the Maillard reaction, which can then lead to a cascade of further reactions. benchchem.com

Table 3: Identified Degradation Products of Amadori Compounds

| Degradation Product | Precursor/Formation Pathway | Significance |

| Glyoxal (GO) | Retro-aldolization of C6-α-dicarbonyl compounds. nih.gov | Color precursor. nih.gov |

| Methylglyoxal (MGO) | Retro-aldolization of C6-α-dicarbonyl compounds. nih.gov | Color precursor. nih.gov |

| C6-α-dicarbonyl compounds | Intermediate in the degradation of MG-ARP. nih.gov | Precursors to GO and MGO. nih.gov |

| Furfural | Deoxyosone dehydration from ARP degradation. researchgate.net | Flavor and aroma compound. |

| 4-hydroxy-5-methyl-3(2H)-furanone | Deoxyosone dehydration from ARP degradation. researchgate.net | Potent flavor and aroma compound. |

| 3-deoxyglucosone | 1,2-enolization of Amadori compounds. researchgate.net | Key intermediate in the Maillard reaction. benchchem.com |

| 1-deoxyosone | Favored formation at higher pH. nih.gov | Highly reactive intermediate. nih.gov |

Analytical Methodologies for the Characterization and Quantification of N 1 Deoxy 1 Fructosyl Methionine

Chromatographic Separation Techniques

Chromatography remains a cornerstone for the analysis of Amadori compounds. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The choice of the specific chromatographic technique depends on the analytical requirements, such as the need for high throughput, resolution, or compatibility with specific detection methods.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Amadori compounds, including N-(1-Deoxy-1-fructosyl)methionine. Due to the polar nature of these compounds, they are often not well-retained on conventional reversed-phase columns. researchgate.net Consequently, specialized columns and methods have been developed.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a suitable alternative, enabling better separation of polar compounds. mdpi.com Additionally, mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics, have proven effective for retaining and separating amino acids and their derivatives like methionine. sielc.comresearchgate.net For detection, UV detectors are commonly employed, often at low wavelengths (around 200-225 nm), although this can be challenging due to potential interferences from the sample matrix. sielc.comnih.gov To enhance specificity and sensitivity, HPLC is frequently coupled with mass spectrometry (MS). researchgate.net

Table 1: Exemplary HPLC Conditions for the Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Primesep 100 mixed-mode stationary phase |

| Mobile Phase | Acetonitrile (B52724), Water, and Sulfuric acid (gradient) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 200 nm |

| Reference | sielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov

In the context of metabolomics, UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful platform for the comprehensive analysis of a wide range of metabolites in biological samples, including polar and non-polar compounds. nih.gov While specific studies focusing solely on the UHPLC analysis of this compound are not extensively detailed, its application is evident in untargeted and semi-targeted metabolomics research where N-(1-deoxy-1-fructosyl)amino acids have been identified as potential biomarkers. frontiersin.orgnih.gov The high separation efficiency and speed of UHPLC make it particularly suitable for high-throughput screening and the analysis of complex biological matrices. nih.gov

Ion Exchange Chromatography (IEC) is a powerful technique for the separation of ionizable molecules like Amadori compounds. This method separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. High-performance cation and anion exchange chromatography have been successfully applied to the analysis of various Amadori products. mdpi.comacs.org

High-performance cation exchange chromatography, often coupled with tandem mass spectrometry (MS/MS), has been shown to be an efficient tool for the rapid separation and specific identification of Amadori compounds derived from both hexoses and pentoses, including those of methionine. researchgate.netacs.orgimreblank.chcapes.gov.br This approach leverages the specificity and sensitivity of mass spectrometry for reliable detection. researchgate.netacs.org High-performance anion exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is another effective method for the detection and monitoring of Amadori compounds. medchemexpress.com

Table 2: Ion Exchange Chromatography Approaches for Amadori Compounds

| Technique | Detection Method | Key Advantages |

|---|---|---|

| High-Performance Cation Exchange Chromatography | Tandem Mass Spectrometry (MS/MS) | Rapid separation, high specificity, and sensitivity. researchgate.netacs.org |

Capillary Electrophoresis (CE) Approaches

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged, polar, and hydrophilic molecules, making it an excellent alternative to HPLC for Amadori compounds. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govjfda-online.com

The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the high selectivity and sensitivity of MS. nih.govresearchgate.net This hyphenated technique is particularly powerful for metabolomics studies, allowing for the analysis of charged metabolites like amino acids and their derivatives in complex biological samples with minimal pretreatment. nih.govspringernature.com

CE-MS has been successfully used to discriminate between different Amadori compounds. acs.orgimreblank.ch The technique separates metabolites based on their charge and size, followed by selective detection using MS. nih.govresearchgate.net This makes it a valuable tool for both the identification and quantification of this compound in various matrices. The direct analysis of amino acids and their analogs is often performed using strongly acidic buffer conditions and positive-ion mode electrospray ionization (ESI)-MS. springernature.com

Table 3: Features of CE-MS for Metabolite Analysis

| Feature | Description |

|---|---|

| Separation Principle | Based on the charge and size of the analyte in an electric field. nih.gov |

| Detection | Mass Spectrometry provides high selectivity and sensitivity. researchgate.net |

| Advantages | High resolution, analysis of a wide range of charged species, minimal sample preparation. nih.govspringernature.com |

| Application | Metabolomics, identification of biomarkers, analysis of complex biological samples. researchgate.net |

To further enhance the capabilities of CE for specific analytical challenges, specialized techniques such as Ligand-Exchange Capillary Electrophoresis (LE-CE) and sweeping have been developed.

Ligand-Exchange Capillary Electrophoresis is primarily used for the chiral separation of molecules like amino acids. nih.govnih.gov This technique involves the addition of a chiral selector, typically a metal ion complexed with a chiral ligand, to the background electrolyte. nih.govrsc.orgmdpi.com Enantiomers form transient diastereomeric complexes with the chiral selector, which have different stabilities and thus different electrophoretic mobilities, leading to their separation. This approach could be applied to resolve potential stereoisomers of this compound.

Sweeping is an online sample preconcentration technique in CE that can significantly improve detection sensitivity, often by several orders of magnitude. nih.gov It involves the use of a pseudostationary phase (e.g., micelles) in the separation buffer that is absent in the sample matrix. jfda-online.comnih.gov When an electric field is applied, the pseudostationary phase "sweeps" through the sample zone, collecting and concentrating the analyte molecules. nih.gov This technique is broadly applicable to both neutral and charged analytes and can be a powerful tool for the quantification of low-abundance compounds like this compound in biological fluids or food extracts. jfda-online.comnih.gov

Direct UV Determination Methods

Direct detection of Amadori compounds such as this compound by ultraviolet (UV) spectrophotometry is challenging due to their poor UV absorption characteristics. nih.gov To overcome this limitation, indirect methods have been developed. One effective approach involves the formation of complexes that can be readily detected by UV-Vis spectroscopy.

A method utilizing ligand-exchange and sweeping capillary electrophoresis allows for the direct UV determination of several Amadori compounds, including this compound. nih.gov In this technique, the Amadori compounds form stable complexes with copper(II) ions (Cu²⁺) in the background electrolyte. nih.gov These complexes exhibit a significant UV absorbance at a specific wavelength, enabling their detection and quantification without the need for complex derivatization steps. nih.govmahdi.edu.sd For instance, a baseline separation of five Amadori compounds, including this compound, was achieved with UV detection at 236 nm. nih.govmahdi.edu.sd This method has been successfully applied to analyze Amadori compounds in food matrices like tomato products. nih.gov

Another strategy involves UV-labeling of the carbonyl group present in the Amadori compound. This derivatization step introduces a chromophore into the molecule, significantly enhancing its UV absorbance and allowing for sensitive detection via techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing high sensitivity and specificity for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the unambiguous identification of this compound in complex samples. The ability of HRMS to determine the elemental composition of the parent ion and its fragment ions helps to distinguish it from other isobaric compounds that may have the same nominal mass. This is particularly important in untargeted metabolomics studies where numerous compounds are present. nih.gov The high resolution resolves closely related signals and allows for the identification of previously unreported fragmentation products, leading to a more complete characterization of the molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural characterization of this compound. In an MS/MS experiment, the protonated or deprotonated molecule (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For glucose-derived Amadori compounds, fragmentation typically involves a series of neutral losses from the sugar moiety. imreblank.ch Common fragmentations observed in positive ion mode include sequential losses of water molecules (H₂O) and the loss of formaldehyde (H₂CO). imreblank.ch The most abundant fragment ion is often [M+H-H₂O]⁺. imreblank.ch The methionine portion of the molecule also undergoes characteristic fragmentation, including the loss of H₂O and CO. nih.gov In negative ion mode, a characteristic fragmentation of fructosyl-derivatives is the loss of the hexose moiety, corresponding to a neutral loss of 162.05 Da. frontiersin.org

| Ion Mode | Precursor Ion | Characteristic Fragment Ions / Neutral Losses | Reference |

|---|---|---|---|

| Positive | [M+H]⁺ | [M+H-H₂O]⁺ (often the base peak) | imreblank.ch |

| Positive | [M+H]⁺ | [M+H-2H₂O]⁺ | imreblank.ch |

| Positive | [M+H]⁺ | [M+H-3H₂O]⁺ | imreblank.ch |

| Positive | [M+H]⁺ | Loss of formaldehyde (H₂CO) from dehydrated ions | imreblank.ch |

| Negative | [M-H]⁻ | [M-H - C₆H₁₀O₅]⁻ (Loss of hexose moiety, 162.05 Da) | frontiersin.org |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of this compound. springernature.com This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. nih.gov Because the labeled standard is chemically identical to the native analyte, it behaves identically during sample preparation, extraction, and ionization, thus correcting for any sample loss or matrix effects. nih.gov The ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard is used to calculate the exact concentration. nih.gov IDMS is recognized for delivering the highest accuracy and precision and is used by institutions like the National Institute of Standards and Technology (NIST) for certifying analyte concentrations in standard reference materials. springernature.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.gov ESI can be operated in two modes: positive and negative.

Positive Ion Mode: In this mode, the analyte is typically protonated, forming an [M+H]⁺ ion. nebiolab.com This is the most common mode for analyzing Amadori compounds, often facilitated by an acidic mobile phase (e.g., containing formic acid) to promote protonation. imreblank.chnebiolab.com Positive mode generally provides better sensitivity and signal stability compared to negative mode. nih.govnih.gov

Negative Ion Mode: In negative ion mode, the analyte is deprotonated, forming an [M-H]⁻ ion. nebiolab.com This mode can also be used for Amadori compounds and may provide complementary structural information during MS/MS analysis. frontiersin.org The choice of mode can depend on the specific molecular structure and the complexity of the sample matrix. nebiolab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. researchgate.net While other methods can identify the compound, NMR provides detailed information about the covalent structure and stereochemistry by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov

The NMR spectrum of this compound would exhibit characteristic signals corresponding to both the methionine and the deoxyfructosyl moieties.

Methionine Moiety: Signals would include a singlet for the S-methyl protons, multiplets for the α-CH, β-CH₂, and γ-CH₂ protons, and corresponding signals in the ¹³C spectrum. hmdb.cahmdb.ca

Deoxyfructosyl Moiety: This part of the molecule would produce a complex series of overlapping signals in the sugar region of the ¹H spectrum (typically 3.0-4.5 ppm) and corresponding signals in the ¹³C spectrum.

To fully assign all signals and confirm the connectivity between the sugar and amino acid parts, a suite of 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is required. These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of the complete molecular structure.

Untargeted Metabolomics Strategies for Comprehensive Profiling

Untargeted metabolomics has emerged as a powerful hypothesis-generating approach for the comprehensive analysis of this compound and other related Maillard reaction products (MRPs) in complex biological and food matrices. nih.govmdpi.com This strategy aims to capture a broad snapshot of all detectable small molecules in a sample, providing a global view of the metabolome and allowing for the discovery of novel or unexpected compounds. nih.gov The application of untargeted metabolomics is particularly valuable for studying the intricate network of reactions involved in the Maillard reaction, which can generate hundreds of different volatile and non-volatile compounds.

The general workflow for untargeted metabolomics encompasses several key stages: sample preparation, data acquisition using high-resolution analytical platforms, data processing, and statistical analysis to identify significant metabolic features. The primary analytical techniques employed for the untargeted profiling of this compound and other Amadori products are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

LC-MS-based untargeted metabolomics is frequently utilized for the analysis of polar and semi-polar compounds like Amadori products. nih.gov This technique offers high sensitivity and selectivity, enabling the detection and identification of a wide range of chemical compounds present in complex samples. nih.gov Studies have successfully employed LC-MS to investigate the metabolite profiles of various food products, such as buckwheat honey and infant formula, leading to the identification of numerous Amadori compounds. nih.govfrontiersin.org The choice of chromatographic conditions, particularly the use of hydrophilic interaction liquid chromatography (HILIC), has been shown to be effective for retaining and separating these polar compounds. Furthermore, high-resolution mass spectrometry, often coupled with tandem MS (MS/MS), provides accurate mass measurements and fragmentation patterns that are crucial for the structural elucidation and confident identification of this compound and its analogues.

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool in untargeted metabolomics, especially for the analysis of volatile and semi-volatile MRPs. While less commonly used for intact Amadori products due to their low volatility, GC-MS can be employed for their analysis after appropriate derivatization procedures. This method provides excellent chromatographic resolution and is supported by extensive spectral libraries for compound identification.

A critical aspect of untargeted metabolomics is the sophisticated data processing and statistical analysis required to interpret the large and complex datasets generated. Raw analytical data are subjected to a series of computational steps, including peak detection, alignment, and normalization. Subsequently, multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are applied to discern patterns and identify metabolites that differ significantly between sample groups. These statistical tools are instrumental in highlighting potential biomarkers and understanding the metabolic changes associated with specific conditions or processes.

Recent studies have demonstrated the successful application of untargeted metabolomics in identifying a range of N-(1-Deoxy-1-fructosyl) amino acids in various matrices. For instance, an untargeted analysis of buckwheat honey revealed the presence of several Amadori compounds, including N-fructosyl-isoleucine, N-fructosyl-leucine, and N-fructosyl-tyrosine, which were found to correlate with the antioxidant activity of the honey. mdpi.com Similarly, a comprehensive study of powdered infant formulas led to the identification of 40 different protein-unbound Amadori products, highlighting the diversity of these compounds in processed foods. frontiersin.org In a clinical context, untargeted plasma metabolomics has identified N-(1-deoxy-1-fructosyl) amino acids, such as those derived from leucine (B10760876) and valine, as potential biomarkers. frontiersin.org

The following tables present a summary of research findings from untargeted metabolomics studies that have identified this compound and related Amadori products.

| Compound Name | Matrix | Analytical Method | Key Findings |

| N-(1-Deoxy-1-fructosyl)leucine | Human Plasma | LC-MS/MS | Identified as a putative biomarker in an untargeted metabolomics study. frontiersin.org |

| N-(1-Deoxy-1-fructosyl)valine | Human Plasma | LC-MS/MS | Detected at higher levels in certain clinical conditions. frontiersin.org |

| N-fructosyl-isoleucine | Buckwheat Honey | LC-MS | Positively correlated with the antioxidant potential of the honey. mdpi.com |

| N-fructosyl-leucine | Buckwheat Honey | LC-MS | Identified as a significant contributor to the honey's bioactivity. mdpi.com |

| N-fructosyl-tyrosine | Buckwheat Honey | LC-MS | Detected as one of the key Amadori products in the honey matrix. mdpi.com |

| Fructosyl-Proline Hexoside | Brewer's Spent Grain | UHPLC-ESI-MS/MS | Identified as one of several Amadori products with oligosaccharides. frontiersin.org |

| N-deoxyfructosyllysine | Infant Formula | LC-MS/MS | Found to be a discriminating feature in the metabolome of formula-fed infants. |

Table 1. Selected N-(1-Deoxy-1-fructosyl) Amino Acids Identified by Untargeted Metabolomics. This interactive table summarizes key research findings on the identification of various Amadori products in different matrices using untargeted metabolomics approaches.

| Analytical Platform | Ionization Mode | Key Advantages for Amadori Product Analysis |

| LC-MS/MS | Positive ESI | High sensitivity for detecting protonated molecules of Amadori products. Provides characteristic fragmentation patterns for identification. |

| GC-MS | Electron Ionization (EI) | High chromatographic resolution for separating derivatized compounds. Extensive spectral libraries available for compound matching. |

| UHPLC-QTOF-MS | ESI | Provides high-resolution and accurate mass measurements, crucial for determining the elemental composition of unknown compounds. |

Table 2. Common Analytical Platforms in Untargeted Metabolomics for Amadori Product Profiling. This interactive table outlines the primary mass spectrometry-based platforms used for the comprehensive analysis of this compound and related compounds.

Q & A

Q. What experimental considerations are essential when comparing this compound derivatives across biological matrices?

- Methodological Answer : Optimize extraction protocols for each matrix (e.g., methanol:water for plasma vs. solid-phase extraction for tissues). Account for ion suppression/enhancement using matrix-matched calibration curves. For instance, N-(1-Deoxy-1-fructosyl)leucine showed differential recovery in extracellular fluid vs. apoptotic bodies, requiring matrix-specific validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.